
4-Methoxynicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxynicotinimidamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of nicotinamide, featuring a methoxy group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxynicotinimidamide typically involves the reaction of 4-methoxynicotinic acid with ammonia or an amine under specific conditions. One common method includes the condensation of 4-methoxynicotinic acid with ammonium carbonate, followed by dehydration to form the desired imidamide . The reaction conditions often require elevated temperatures and the presence of a dehydrating agent to facilitate the formation of the imidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxynicotinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxynicotinic acid, while reduction could produce various reduced derivatives of the imidamide.
Applications De Recherche Scientifique
4-Methoxynicotinimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methoxynicotinimidamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylnicotinamide: Similar in structure but with a methyl group instead of a methoxy group.
4-Hydroxynicotinamide: Features a hydroxyl group at the 4-position.
4-Chloronicotinamide: Contains a chlorine atom at the 4-position.
Uniqueness
4-Methoxynicotinimidamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it valuable for certain applications.
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
4-methoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-11-6-2-3-10-4-5(6)7(8)9/h2-4H,1H3,(H3,8,9) |
Clé InChI |
GBDARMXZBVEKBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=NC=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



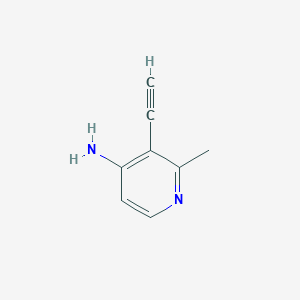
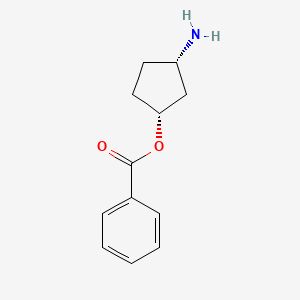

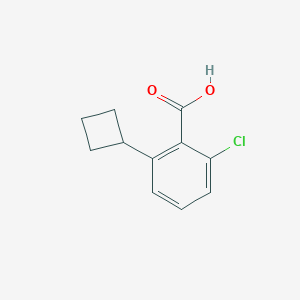
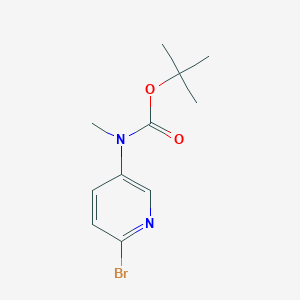
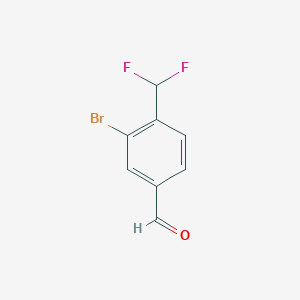




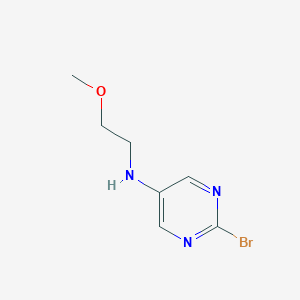
![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
